4-Bromo-1-trimethylsilylpent-1-yn-3-one
Description
4-Bromo-1-trimethylsilylpent-1-yn-3-one is a brominated alkyne-ketone hybrid compound featuring a trimethylsilyl (TMS) group at the terminal alkyne position and a bromine atom at the fourth carbon of the pentynone backbone. The TMS group stabilizes the alkyne moiety, enhancing its synthetic utility in cross-coupling reactions, while the bromine introduces electron-withdrawing effects that influence the reactivity of the ketone.
Properties
IUPAC Name |
4-bromo-1-trimethylsilylpent-1-yn-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrOSi/c1-7(9)8(10)5-6-11(2,3)4/h7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPLRNHEWVZRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C#C[Si](C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-trimethylsilylpent-1-yn-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-1-pentyne and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.
Catalysts: A base, such as sodium hydride (NaH), is often used to deprotonate the alkyne, facilitating the nucleophilic attack on the trimethylsilyl chloride.
Reaction Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and minimize side reactions.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-trimethylsilylpent-1-yn-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
4-Bromo-1-trimethylsilylpent-1-yn-3-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-trimethylsilylpent-1-yn-3-one involves its ability to undergo nucleophilic substitution and addition reactions. The bromine atom and trimethylsilyl group play crucial roles in facilitating these reactions by acting as leaving groups or protecting groups, respectively. The compound’s reactivity is influenced by the electronic and steric effects of these substituents, which can modulate the reaction pathways and outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Comparison
The table below highlights key differences between 4-Bromo-1-trimethylsilylpent-1-yn-3-one and related brominated compounds:
Structural and Electronic Effects
- Trimethylsilyl Group: The TMS group in the target compound shields the alkyne from undesired side reactions, a feature absent in non-silylated analogs like 2-bromo enones . This stabilization is critical in Sonogashira couplings.
- Bromine Position: Bromine at the fourth carbon (vs. ortho in enones [4]) creates a distinct electronic environment. The ketone in the target compound is more electrophilic due to reduced conjugation compared to enones.
- Spirocyclic Systems: Compounds like [5] exhibit steric constraints that limit accessibility to reactive sites, unlike the linear pentynone backbone of the target molecule.
Research Findings and Data
Thermal Stability
- This compound : Decomposes at 180–200°C, with stability attributed to the TMS group.
- 2-Bromo Enone [4]: Lower thermal stability (decomposition at 120–140°C) due to conjugated enone strain.
Solubility
| Compound | Solubility in THF | Solubility in Hexane |
|---|---|---|
| This compound | High | Moderate |
| 4-Bromo-1,2-diaminobenzene [3] | Low | Insoluble |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
